Ergolide

描述

Synthesis Analysis The synthesis of ergolide and its analogues involves intricate steps, showcasing the complexity and creativity in organic synthesis. Notable methods include palladium (0) catalyzed reactions and intramolecular [3+2] cycloaddition techniques. These methods have enabled the efficient synthesis of the ergoline skeleton, a core structure in ergolide and related compounds, from basic starting materials such as indole 4-carboxaldehyde (Genêt & Grisoni, 1986); (Picard, Lecornué, & Bashiardes, 2014).

Chemical Reactions and Properties Ergolide participates in various chemical reactions, reflecting its active functional groups and its ability to undergo transformations. These reactions are crucial for its biological activity and for the synthesis of derivatives with enhanced or altered properties. The compound exhibits interesting chemical properties, including its interactions with inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2) in biological systems, mediated through the inhibition of NF-κB activation (Han et al., 2001).

Physical Properties Analysis The physical properties of ergolide, such as its melting point and optical rotation, have been characterized, providing insights into its purity and configuration. These physical parameters are essential for the identification and quality control of ergolide as a natural product (Ovezdurdyev et al., 1986).

科学研究应用

1. Suppression of the NF-kB signalling pathway

- Summary of Application : Ergolide, a sesquiterpene lactone isolated from Inula britannica, has been found to suppress the DNA binding activity of NF-kB and nuclear translocation of NF-kB p65 subunit, leading to the inhibition of NF-kB-dependent gene transcription in 12-O-tetradecanoylphorbol 13-acetate (TPA)-stimulated HeLa cells .

- Methods of Application : The study involved treating HeLa cells with ergolide and then stimulating them with 12-O-tetradecanoylphorbol 13-acetate (TPA). The effects of ergolide on the DNA binding activity of NF-kB and nuclear translocation of NF-kB p65 subunit were then observed .

- Results or Outcomes : The study found that ergolide suppresses the DNA binding activity of NF-kB and nuclear translocation of NF-kB p65 subunit, leading to the inhibition of NF-kB-dependent gene transcription in TPA-stimulated HeLa cells .

2. Anti-Cancer Agent for Uveal Melanoma

- Summary of Application : Ergolide has been found to have potential as an anti-cancer agent for uveal melanoma (UM), a type of eye cancer. It has been shown to reduce cell survival/viability in vitro and in vivo .

- Methods of Application : The study involved treating UM cells derived from primary and metastatic tumours with Ergolide. The cells were treated with 1, 5, or 10 µM Ergolide for 96 hours and additionally cultured for 10 days with fresh media .

- Results or Outcomes : Ergolide treatment resulted in a dose-dependent, significant reduction in cell colony proliferation across all three UM cell lines. In vivo, in zebrafish OMM2.5 xenograft models, 2.5 µM Ergolide treatment averaged a 56% regression of normalized primary xenograft fluorescence compared to vehicle controls .

安全和危害

Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Ergolide . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

属性

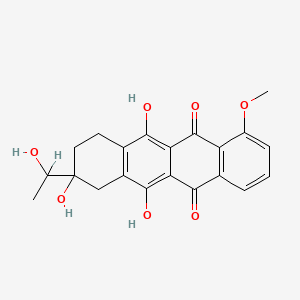

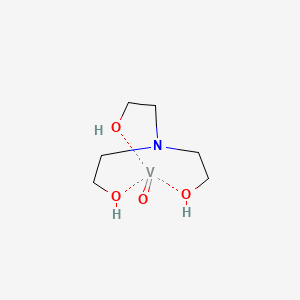

IUPAC Name |

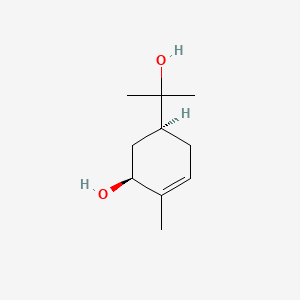

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970353 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergolide | |

CAS RN |

54999-07-4 | |

| Record name | Ergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

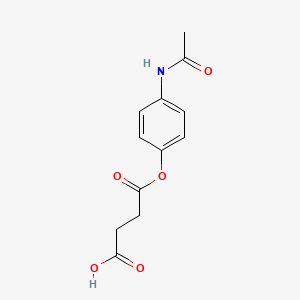

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)